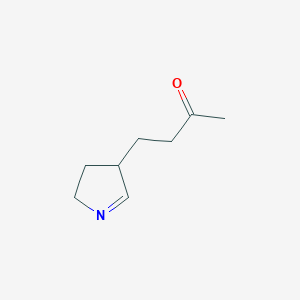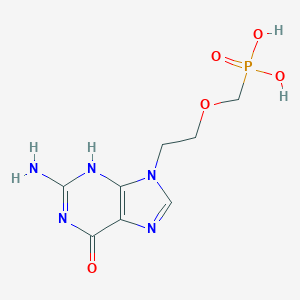![molecular formula C10H10N2S B040618 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 116849-82-2](/img/structure/B40618.png)
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole, also known as MTB, is a heterocyclic compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotective effects, and antimicrobial properties. 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its unique structure and potential for use in a variety of research fields. However, one limitation is that the mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are many potential future directions for research involving 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole. One area of interest is the development of new cancer treatments based on the inhibition of topoisomerase II and other cellular processes targeted by 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole. Another area of interest is the use of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be achieved through a variety of methods, including the reaction of 2-mercaptobenzimidazole with methyl isothiocyanate, or the reaction of 2-mercaptobenzimidazole with methyl isocyanate. These methods have been shown to yield high purity and yield of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole.
Applications De Recherche Scientifique
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurological research, and infectious disease research. In cancer research, 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological research, 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
116849-82-2 |
|---|---|
Nom du produit |
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole |
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
1-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9-5-3-2-4-8(9)11-10(12)6-13-7/h2-5,7H,6H2,1H3 |
Clé InChI |
LWMCALUODNGSKW-UHFFFAOYSA-N |
SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
SMILES canonique |
CC1N2C(=NC3=CC=CC=C32)CS1 |
Synonymes |
1H,3H-Thiazolo[3,4-a]benzimidazole,1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)







![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
